N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride
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Overview
Description
PHA 543613 dihydrochloride is a potent, orally active, brain-penetrant, and selective agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). This compound has shown significant potential in the treatment of cognitive deficits associated with Alzheimer’s disease and schizophrenia .
Preparation Methods
The synthesis of PHA 543613 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its activity and selectivityThe final step involves the formation of the dihydrochloride salt to improve its solubility and stability .
Chemical Reactions Analysis
PHA 543613 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound, potentially enhancing its activity.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, affecting its pharmacokinetic properties.
Substitution: Substitution reactions are commonly used to introduce different functional groups, which can improve the compound’s selectivity and potency
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
PHA 543613 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of α7 nAChR agonists.
Biology: Employed in research to understand the role of α7 nAChR in various biological processes, including inflammation and neuroprotection.
Medicine: Investigated for its potential therapeutic effects in treating cognitive deficits in Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new drugs targeting α7 nAChR
Mechanism of Action
PHA 543613 dihydrochloride exerts its effects by selectively binding to and activating the α7 nAChR. This receptor is a ligand-gated ion channel that, when activated, allows the influx of calcium ions into the cell. This influx triggers a cascade of intracellular signaling pathways, including the activation of protein kinase B (Akt) and the inhibition of glycogen synthase kinase-3 (GSK-3). These pathways are involved in neuroprotection, anti-inflammatory responses, and the enhancement of cognitive functions .
Comparison with Similar Compounds
PHA 543613 dihydrochloride is unique in its high selectivity and potency for the α7 nAChR compared to other similar compounds. Some similar compounds include:
PHA 543613 hydrochloride: Another salt form of the same compound, with similar properties but different solubility and stability profiles.
PHA 543613: The base form of the compound, without the dihydrochloride salt, which may have different pharmacokinetic properties.
PHA 568487: Another α7 nAChR agonist with a different chemical structure but similar biological activity
PHA 543613 dihydrochloride stands out due to its high brain penetration and oral activity, making it a promising candidate for therapeutic applications in neurodegenerative diseases and cognitive disorders .
Properties
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2.2ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);2*1H/t13-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJDQOUQSDDWPO-GXKRWWSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478148-58-2 |
Source
|
Record name | PHA-543613 dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478148582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PHA-543613 DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7950E6X01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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